N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis(3-nitrobenzamide)
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Overview
Description
N-[3,3’-DIMETHOXY-4’-(3-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-3-NITROBENZAMIDE is a complex organic compound with a biphenyl core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,3’-DIMETHOXY-4’-(3-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-3-NITROBENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl core, followed by the introduction of methoxy groups through methylation reactions. The nitrobenzamido groups are then introduced via nitration and subsequent amide formation reactions. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3,3’-DIMETHOXY-4’-(3-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-3-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino-substituted biphenyl derivatives.
Substitution: Halogenated or nucleophile-substituted biphenyl compounds.
Scientific Research Applications
N-[3,3’-DIMETHOXY-4’-(3-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-3-NITROBENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[3,3’-DIMETHOXY-4’-(3-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-3-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular signaling pathways. The presence of nitro and methoxy groups can enhance its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethoxybiphenyl-4,4’-diamine: Shares the biphenyl core and methoxy groups but lacks the nitrobenzamido groups.
4,4’-Diamino-3,3’-dimethoxybiphenyl: Similar structure but with amino groups instead of nitrobenzamido groups.
Uniqueness
N-[3,3’-DIMETHOXY-4’-(3-NITROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]-3-NITROBENZAMIDE is unique due to the combination of methoxy and nitrobenzamido groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C28H22N4O8 |
---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
N-[2-methoxy-4-[3-methoxy-4-[(3-nitrobenzoyl)amino]phenyl]phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C28H22N4O8/c1-39-25-15-17(9-11-23(25)29-27(33)19-5-3-7-21(13-19)31(35)36)18-10-12-24(26(16-18)40-2)30-28(34)20-6-4-8-22(14-20)32(37)38/h3-16H,1-2H3,(H,29,33)(H,30,34) |
InChI Key |
GWTRFUFKRZNRHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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